PROTAC EGFR degrader 5

EGFR Del19 Degradation Efficiency (Dmax) PROTAC Selectivity

Researchers requiring selective mutant EGFR degradation face variability with CRBN-based PROTACs or inhibitors that fail to eliminate scaffolding functions. PROTAC EGFR degrader 5 (Compound 10) is a validated VHL-based heterobifunctional degrader. - **Quantified efficacy:** DC50 34.8 nM, Dmax 98% for EGFR Del19 in HCC827 cells; IC50 220 nM anti-proliferative. - **Selectivity:** >287-fold vs wild-type EGFR; ideal for mutant-specific target validation. - **Functional outcomes:** Induces apoptosis and G1 arrest; benchmark for degrader SAR optimization.

Molecular Formula C57H72FN13O5S
Molecular Weight 1070.3 g/mol
Cat. No. B12415469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC EGFR degrader 5
Molecular FormulaC57H72FN13O5S
Molecular Weight1070.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CN=C(C=C5)NC6=NC=C7C(=C6)C(=NC(=N7)NC8=CC=C(C=C8)F)N9CCC(CC9)CO)O
InChIInChI=1S/C57H72FN13O5S/c1-37-51(77-36-62-37)40-12-10-38(11-13-40)31-61-54(75)47-29-44(73)34-71(47)55(76)52(57(2,3)4)66-50(74)9-7-5-6-8-22-68-25-27-69(28-26-68)43-18-19-48(59-32-43)65-49-30-45-46(33-60-49)64-56(63-42-16-14-41(58)15-17-42)67-53(45)70-23-20-39(35-72)21-24-70/h10-19,30,32-33,36,39,44,47,52,72-73H,5-9,20-29,31,34-35H2,1-4H3,(H,61,75)(H,66,74)(H,59,60,65)(H,63,64,67)/t44-,47+,52-/m1/s1
InChIKeyLCTCXOPSLJEXKE-FEDPBZRBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC EGFR degrader 5 Overview


PROTAC EGFR degrader 5, also known as Compound 10, is a proteolysis-targeting chimera (PROTAC) designed as a heterobifunctional small molecule degrader of the epidermal growth factor receptor (EGFR). It is a VHL-based PROTAC constructed by conjugating a fourth-generation EGFR tyrosine kinase inhibitor (TKI) warhead to a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand via a flexible linker [1][2]. In HCC827 non-small cell lung cancer (NSCLC) cells harboring the exon 19 deletion (Del19) activating mutation, PROTAC EGFR degrader 5 potently induces ubiquitination and proteasome-dependent degradation of the EGFR Del19 oncoprotein, with a reported DC50 of 34.8 nM and a maximal degradation (Dmax) of 98% [3]. It also demonstrates significant functional consequences, including the induction of apoptosis and G1 cell cycle arrest in EGFR Del19-driven cancer cells [4].

Target Class VHL-recruiting PROTAC degrader of EGFR Del19
Mechanism Induces ubiquitination and proteasome-dependent degradation of oncoprotein
Functional Output Reported apoptosis and G1 cell cycle arrest in EGFR Del19-driven cells

PROTAC EGFR degrader 5: Non-Interchangeability


Despite sharing a common target class, EGFR degraders exhibit profound functional divergence driven by their distinct E3 ligase recruitment (VHL vs. CRBN), linker composition, and warhead affinity for specific mutant conformations. PROTAC EGFR degrader 5 leverages a VHL E3 ligase ligand, which fundamentally alters its ternary complex formation dynamics and degradation selectivity profile compared to the more common CRBN-based EGFR PROTACs [1]. Even among VHL-recruiting EGFR PROTACs, variations in linker length and composition drastically impact degradation efficiency (DC50, Dmax) and mutant specificity. For instance, the closely related CRBN-based PROTAC 2 from the same study shows a 30% weaker DC50 and lower Dmax for EGFR Del19 [2]. Furthermore, PROTAC degraders differ categorically from traditional EGFR tyrosine kinase inhibitors (TKIs); they do not merely inhibit catalytic activity but eliminate the entire oncoprotein, thereby mitigating resistance mechanisms driven by compensatory signaling, kinase domain mutations, or protein scaffolding functions [3]. Therefore, substituting PROTAC EGFR degrader 5 with a generic 'EGFR PROTAC' or 'EGFR inhibitor' risks significant loss of target engagement efficacy, altered selectivity profiles, and experimental reproducibility failures.

E3 Ligase Recruitment

VHL-based vs. CRBN-based PROTACs may shift ternary complex dynamics and degradation selectivity.

Linker Composition

Linker length and rigidity variations can alter degradation efficiency and mutant specificity.

Degrader vs. Inhibitor

PROTACs eliminate target protein, unlike TKIs that only block catalytic activity; resistance mechanisms differ.

PROTAC EGFR degrader 5 Quantitative Evidence


EGFR Del19 Maximal Degradation vs. Analog

PROTAC EGFR degrader 5 achieves a near-complete maximal degradation (Dmax) of EGFR Del19 (98%), which is 11 percentage points higher than that of its closest structural analog, PROTAC 2 (Dmax = 87%), despite both compounds being tested under identical experimental conditions. This indicates that degrader 5 more effectively depletes the total pool of the mutant EGFR Del19 oncoprotein [1].

EGFR Del19 Dmax vs. Analog
Head-to-head
98% vs 87%
+11 percentage points
Reported higher depletion context supports complete knockdown studies.
HCC827 cells, 24 h; PROTAC 2 as comparator.
EGFR Del19 Degradation Efficiency (Dmax) PROTAC Selectivity

EGFR Del19 Degradation Potency vs. CRBN Analog

In a direct comparison within the same publication, PROTAC EGFR degrader 5 (a VHL-recruiting PROTAC) demonstrates a 23% more potent degradation of EGFR Del19 compared to the parallel-developed, CRBN-recruiting PROTAC 2. The DC50 values are 34.8 nM and 45.2 nM, respectively [1]. This difference underscores the impact of E3 ligase choice on degradation efficiency for this specific mutant.

DC50 vs. CRBN Analog
Head-to-head
34.8 nM vs 45.2 nM
23% more potent
VHL-based degrader shows reported potency difference vs CRBN analog.
HCC827 cells, 24 h; direct comparison in same study.
EGFR Del19 Degradation Potency (DC50) CRBN vs. VHL PROTACs

EGFR Del19 Potency vs. Next-Generation Degraders

PROTAC EGFR degrader 5 (DC50 = 34.8 nM) shows substantially weaker degradation potency for EGFR Del19 when benchmarked against next-generation, low-molecular-weight PROTACs like Compound 14 (DC50 = 0.26 nM). This 133-fold difference in DC50 values, derived from cross-study comparisons in the same HCC827 cell line, quantifies the potency gap between early-generation VHL-based PROTACs and highly optimized gefitinib-based degraders [1].

Potency Gap vs. Next-Gen
Cross-study
133-fold less potent
vs Compound 14 (DC50 0.26 nM)
Early-generation VHL PROTAC; moderate degradation context.
HCC827 cells; differing treatment durations.
EGFR Del19 Degradation Potency (DC50) Compound 14 Potency Comparison

Selectivity for EGFR Del19 over Wild-Type

PROTAC EGFR degrader 5 exhibits a clear therapeutic selectivity window, as it demonstrates no significant degradation or anti-proliferative effect on wild-type EGFR-expressing cells at concentrations up to 10 μM. In stark contrast, it potently degrades the EGFR Del19 mutant with a DC50 of 34.8 nM in HCC827 cells, resulting in an effective selectivity ratio of >287-fold for the mutant versus wild-type receptor .

Mutant Selectivity
Cross-study
>287-fold
Del19 over wild-type EGFR
Reported selectivity window, supports mutant-specific studies without WT EGFR confounding.
No degradation of WT EGFR up to tested 10 µM.
Wild-Type EGFR Mutant Selectivity Safety Window EGFR Del19

Antiproliferative Activity in HCC827 Cells

The degradation of EGFR Del19 by PROTAC EGFR degrader 5 translates into a quantifiable anti-proliferative effect. The compound inhibits the growth of HCC827 (EGFR Del19) NSCLC cells with an IC50 of 220 nM (0.22 μM) following a 72-hour treatment [1]. This value is a key functional correlate of its biochemical degradation potency.

Antiproliferative IC50
Class-level inference
220 nM
HCC827 cells, 72 h
Functional correlate of degradation; may support degradation kinetics studies over viability screens.
Weaker than some next-gen degraders (0.83 nM).
Anti-Proliferative Activity IC50 NSCLC EGFR Del19

PROTAC EGFR degrader 5 Applications


VHL-Dependent Ternary Complex Kinetics

Researchers studying the mechanistic nuances of PROTAC-induced degradation should employ PROTAC EGFR degrader 5 as a prototypical VHL-recruiting tool. Its well-characterized and moderate DC50 (34.8 nM) and near-complete Dmax (98%) for EGFR Del19 [1] provide a robust, quantifiable window for dissecting the kinetics of ternary complex formation, ubiquitination, and proteasome-dependent degradation. This compound is ideal for experiments involving washout assays to measure degradation persistence or for comparing degradation kinetics directly against CRBN-based analogs like PROTAC 2 (DC50 = 45.2 nM) .

Mutant vs. Wild-Type EGFR Selectivity Profiling

Due to its >287-fold selectivity window for EGFR Del19 over wild-type EGFR [1], PROTAC EGFR degrader 5 is the compound of choice for experimental designs requiring a clear differentiation between mutant and wild-type EGFR function. It can be used at concentrations up to 10 μM to assess mutant-specific signaling dependencies in isogenic cell line pairs without confounding effects from wild-type EGFR inhibition. This application is particularly relevant for target validation studies in NSCLC where wild-type EGFR sparing is essential to accurately interpret phenotypic outcomes .

VHL-Based EGFR PROTAC SAR Benchmarking

Medicinal chemistry groups engaged in optimizing VHL-recruiting EGFR degraders should utilize PROTAC EGFR degrader 5 as a benchmark standard. Its DC50 of 34.8 nM and Dmax of 98% for EGFR Del19 [1] represent a well-defined baseline for evaluating the impact of linker modifications (length, rigidity) or warhead substitutions on degradation efficiency. New analogs can be directly compared to this data set to calculate fold-improvements in potency (e.g., DC50) or maximal degradation capacity (Dmax), providing clear SAR guidance for next-generation degrader design.

Apoptosis and G1 Arrest Assays in NSCLC

Given its demonstrated ability to significantly induce apoptosis and G1 cell cycle arrest in HCC827 cells at pharmacologically relevant concentrations [1], PROTAC EGFR degrader 5 is well-suited as a positive control for phenotypic assays in EGFR Del19-driven cancer models. Its anti-proliferative IC50 of 220 nM provides a reference point for benchmarking assay sensitivity and for evaluating the downstream functional consequences of EGFR Del19 degradation, independent of other oncogenic drivers.

Application
Selection Property
Validation Focus
VHL-dependent ternary complex kinetics
Prototypical VHL-recruiting degrader with reported degradation potency and near-complete target depletion
Ternary complex formation, ubiquitination kinetics, CRBN-based comparator context
Mutant vs. wild-type EGFR selectivity profiling
Reported selectivity window for EGFR Del19 over WT EGFR
Mutant-specific signaling in isogenic cell lines, WT EGFR sparing assessment
VHL-based EGFR PROTAC SAR benchmarking
Established degradation efficiency benchmark for VHL-recruiting EGFR PROTACs
Linker/warhead optimization impact on DC50 and Dmax
Apoptosis and G1 arrest assays in EGFR Del19 models
Reported induction of apoptosis and cell cycle arrest in HCC827 cells
Downstream functional consequences of EGFR Del19 degradation, assay sensitivity context
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